molecular formula C26H31FN6O B1674097 (2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol

(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol

Cat. No.: B1674097
M. Wt: 462.6 g/mol
InChI Key: HNKDAQNYMJNLCC-SANMLTNESA-N
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Description

L-772405 is a synthetic organic compound known for its high selectivity as an agonist of the human serotonin 1D receptor (5-HT1D receptor) . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

The synthesis of L-772405 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

L-772405 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic hydrolysis can be used to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

L-772405 has a wide range of scientific research applications, including:

Mechanism of Action

L-772405 exerts its effects by selectively binding to the human serotonin 1D receptor (5-HT1D receptor). This binding activates the receptor, leading to a cascade of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity .

Comparison with Similar Compounds

L-772405 is unique in its high selectivity for the human serotonin 1D receptor compared to other similar compounds. Some similar compounds include:

    Sumatriptan: Another selective agonist of the serotonin 1D receptor, commonly used in the treatment of migraines.

    Rizatriptan: Similar to sumatriptan, it is used for migraine treatment and has a similar mechanism of action.

    Zolmitriptan: Another serotonin receptor agonist used in migraine therapy, with a slightly different chemical structure and pharmacokinetic profile.

The uniqueness of L-772405 lies in its high selectivity and potency, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H31FN6O

Molecular Weight

462.6 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol

InChI

InChI=1S/C26H31FN6O/c27-21-5-3-19(4-6-21)26(16-34)31-22-9-12-32(13-10-22)11-1-2-20-15-28-25-8-7-23(14-24(20)25)33-17-29-30-18-33/h3-8,14-15,17-18,22,26,28,31,34H,1-2,9-13,16H2/t26-/m0/s1

InChI Key

HNKDAQNYMJNLCC-SANMLTNESA-N

SMILES

C1CN(CCC1NC(CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5

Isomeric SMILES

C1CN(CCC1N[C@@H](CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5

Canonical SMILES

C1CN(CCC1NC(CO)C2=CC=C(C=C2)F)CCCC3=CNC4=C3C=C(C=C4)N5C=NN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 722,405
L 772405
L-772,405
L-772405

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol
Reactant of Route 2
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol
Reactant of Route 3
Reactant of Route 3
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol
Reactant of Route 4
Reactant of Route 4
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol
Reactant of Route 5
Reactant of Route 5
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol
Reactant of Route 6
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol

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